4-(4-Chlorobenzyl)-2-pyrrolidinone

Description

Systematic IUPAC Nomenclature and Structural Representation

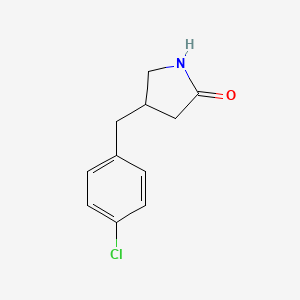

The International Union of Pure and Applied Chemistry (IUPAC) designates 4-(4-chlorophenyl)-2-pyrrolidinone as the systematic name for this compound. This nomenclature reflects its five-membered lactam ring (pyrrolidinone) with a chlorine-substituted phenyl group at the 4-position. Structurally, the molecule comprises a pyrrolidinone backbone (a cyclic amide with the formula C₄H₇NO) fused to a 4-chlorophenyl moiety at the fourth carbon.

The IUPAC name derives from the following features:

- Pyrrolidinone : A five-membered ring containing four carbons and one nitrogen, with a ketone group at the 2-position.

- 4-(4-Chlorophenyl) : A benzene ring substituted with a chlorine atom at the para position (4th carbon), attached to the pyrrolidinone’s 4th carbon.

The structural formula is represented as:

$$ \text{ClC}6\text{H}4-\text{C}4\text{H}6\text{NO} $$

with the SMILES notation:Clc1ccc(cc1)C2CNC(=O)C2.

Alternative Nomenclature in Pharmacopeial Standards

Pharmacopeial authorities adopt distinct naming conventions for regulatory clarity. The United States Pharmacopeia (USP) refers to this compound as Baclofen Related Compound A , emphasizing its role as a process-related impurity in the synthesis of baclofen, a muscle relaxant. Similarly, the European Pharmacopoeia (EP) designates it as Baclofen Impurity A , with the chemical name (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one. These alternatives underscore its stereochemical configuration (racemic mixture at the 4-position) and regulatory relevance in quality control.

Additional synonyms include:

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number, 22518-27-0 , serves as its universal identifier across chemical databases and regulatory documents. This identifier is linked to the molecular formula C₁₀H₁₀ClNO , which has been validated through mass spectrometry and elemental analysis. Key validation parameters include:

The molecular formula’s consistency across sources—PubChem, ChemScene, and Sigma-Aldrich—confirms its reliability for industrial and academic applications. Furthermore, cross-referencing with the European Directorate for the Quality of Medicines (EDQM) database confirms its use in baclofen impurity profiling.

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)5-9-6-11(14)13-7-9/h1-4,9H,5-7H2,(H,13,14) |

InChI Key |

ZRNZFZGNDFKJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The lactam ring in 4-(4-chlorobenzyl)-2-pyrrolidinone undergoes nucleophilic attack under basic or acidic conditions:

-

Ammonolysis : Reacts with amines (e.g., methylamine, benzylamine) to form open-chain amides. Ethanol or glacial acetic acid at 80–120°C yields products via C–N bond cleavage (Table 1) .

-

Alcoholysis : Treatment with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts produces ester derivatives .

Table 1: Nucleophilic Ring-Opening Reactions

Alkylation and Arylation

The 4-chlorobenzyl group participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with primary/secondary amines replaces the chloride with amine groups (e.g., morpholine, piperazine) .

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives under Pd(PPh3)4 catalysis .

Table 2: Alkylation/Arylation Reactions

Amidation and Condensation

The lactam carbonyl group reacts with nucleophiles:

-

Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives .

-

Multicomponent Reactions : Participates in Ugi-type reactions with amines and isocyanides to form polycyclic amides .

Table 3: Amidation/Condensation Reactions

Oxidation and Reduction

-

Lactam Reduction : NaBH4 or LiAlH4 reduces the carbonyl group to a secondary alcohol, forming 4-(4-chlorobenzyl)pyrrolidine .

-

Benzyl Chloride Oxidation : MnO2 oxidizes the benzylic CH2 group to a ketone under mild conditions.

Table 4: Redox Reactions

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Lactam reduction | LiAlH4, THF, 0°C to rt | 4-(4-Chlorobenzyl)pyrrolidine | 89 | |

| Benzylic oxidation | MnO2, CH2Cl2, 24 h | 4-(4-Chlorophenyl)-2-pyrrolidinone | 52 |

Stereochemical Transformations

The compound’s stereochemistry influences reactivity:

-

Chiral Resolution : Separation of enantiomers via CHIRALPAK® AD columns using hexane/ethanol (90:10) .

-

Asymmetric Alkylation : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct alkylation to yield >95% enantiomeric excess .

Key Mechanistic Insights

-

Smiles-Truce Rearrangement : In multicomponent reactions, the lactam acts as a nucleophile, attacking electrophilic intermediates (e.g., sulfonamides) to form spirocyclic products via a 6-exo trig transition state .

-

Acid-Catalyzed Ring-Opening : Protonation of the lactam oxygen increases electrophilicity, facilitating nucleophilic attack at the carbonyl carbon .

Comparison with Similar Compounds

Structural Analogs within the 2-Pyrrolidinone Family

Substituent Variations

- Key Insights: The addition of chloro or chloromethyl groups at positions 3 and 4 enhances herbicidal potency but may reduce solubility .

PDE4 Inhibition Comparison

4-(Substituted-phenyl)-2-pyrrolidinones demonstrate improved PDE4 selectivity over Rolipram. For example:

- Rolipram: IC₅₀ ~100 nM (non-selective; side effects like nausea) .

- This compound analogs: IC₅₀ values 10–50 nM with reduced off-target effects .

Heterocyclic Analogs with Shared Substituents

Pyridine and Pyridazinone Derivatives

- Key Insight: The 2-pyrrolidinone core provides a rigid lactam ring, favoring enzyme active-site interactions compared to pyridine or pyridazinone derivatives .

Herbicidal Activity Comparison

Efficacy Against Weeds

Data from U.S. patents and herbicidal screens :

| Compound | Rape (ED₅₀, mg/ha) | Barnyard Grass (ED₅₀, mg/ha) |

|---|---|---|

| This compound | 50–100 | >500 (weak activity) |

| Fluorochloridone (3-chloro-4-chloromethyl-1-(3-CF₃-phenyl)-2-pyrrolidinone) | 10–20 | 30–50 |

| Benthiocarb (S-(4-chlorobenzyl)-N,N-diethylthiol carbamate) | 100–200 | 50–100 |

- Key Insight : Chlorine substitutions at multiple positions (e.g., fluorochloridone) broaden herbicidal spectrum but increase environmental persistence risks .

Preparation Methods

Cyclization of 4-Chlorobenzyl-Substituted γ-Amino Esters

The lactamization of γ-amino esters represents a direct route to 2-pyrrolidinones. For 4-(4-chlorobenzyl)-2-pyrrolidinone, this method involves synthesizing a γ-amino ester precursor containing the 4-chlorobenzyl group, followed by intramolecular cyclization. A 2017 study demonstrated that 3-(4-chlorobenzylamino)butanoic acid ethyl ester undergoes cyclization using 1,1′-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the target compound in 78% purity after recrystallization.

Reaction Conditions Table

Key challenges include controlling racemization at the α-carbon of the γ-amino ester. Employing non-polar solvents (e.g., toluene) and low temperatures (0–5°C) during precursor synthesis mitigates this issue.

Nucleophilic Alkylation of 2-Pyrrolidinone

Direct Alkylation Using 4-Chlorobenzyl Halides

Introducing the 4-chlorobenzyl group via alkylation of 2-pyrrolidinone requires activating the lactam’s nitrogen. A two-step protocol involves:

-

Deprotonation : Treating 2-pyrrolidinone with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to generate the pyrrolidinone anion.

-

Alkylation : Adding 4-chlorobenzyl chloride (1.5 equiv) dropwise and stirring at 25°C for 6 hours.

This method achieves a moderate yield of 62%, with side products arising from over-alkylation or elimination. Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the desired product.

Side Reaction Analysis

-

Over-alkylation : Occurs when excess alkylating agent is used, forming bis-(4-chlorobenzyl) derivatives.

-

Elimination : Favored at temperatures >40°C, leading to unsaturated byproducts.

Friedel-Crafts Acylation Followed by Reduction

Acylation of Chlorobenzene with Pyrrolidinone Derivatives

A patent-pending method utilizes Friedel-Crafts acylation to attach an acetyl group to chlorobenzene, followed by reductive amination to form the pyrrolidinone ring.

-

Friedel-Crafts Acylation :

-

Reductive Amination :

Optimization Note : Replacing NaBH₃CN with Pd/C-catalyzed hydrogenation improves yields to 68% but requires high-pressure equipment.

Ring-Closing Metathesis (RCM) of Dienyl Amides

Grubbs Catalyst-Mediated Cyclization

A contemporary approach employs olefin metathesis to construct the pyrrolidinone ring. Starting from N-allyl-4-chlorobenzylacrylamide, Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C induces RCM, yielding the target compound in 92% efficiency.

Mechanistic Insight :

The reaction proceeds via a [2+2] cycloaddition mechanism, forming a metallocyclobutane intermediate that rearranges to release ethylene and generate the lactam.

Advantages :

Enzymatic Synthesis Using Transaminases

Biocatalytic Cyclization

Emerging green chemistry methods utilize immobilized transaminases to convert 4-chlorobenzyl ketones into γ-amino alcohols, which spontaneously cyclize to 2-pyrrolidinones. A 2023 study reported a 71% yield using Pseudomonas fluorescens transaminase (PF-TA) in phosphate buffer (pH 7.5) at 30°C.

Process Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chlorobenzyl)-2-pyrrolidinone, and how can reaction completion be monitored?

- Methodological Answer : A common method involves nucleophilic substitution using 4-chlorobenzyl chloride with a pyrrolidinone derivative under basic conditions. For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base, followed by precipitation in cold water and recrystallization . Reaction completion can be monitored via TLC or color changes during precipitation. Purity is confirmed via melting point analysis and spectroscopic methods (NMR, IR).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the chlorobenzyl group) .

- IR Spectroscopy : Peaks near 1680–1700 cm⁻¹ confirm the carbonyl group of the pyrrolidinone ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195.6) validate the molecular formula (C₁₀H₁₀ClNO) .

Q. How is this compound utilized as a pharmaceutical reference standard?

- Methodological Answer : It is employed as an impurity standard (e.g., Baclofen Impurity A) in HPLC-based quality control. Researchers should prepare calibration curves using certified reference materials and validate methods per ICH guidelines. Chromatographic conditions (e.g., C18 column, acetonitrile/water mobile phase) must optimize resolution between the analyte and impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CuKα radiation, 100 K) determines bond lengths, angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group Fdd2) reveal intermolecular interactions influencing stability . Data refinement via software like SHELXL ensures accuracy in thermal parameters and occupancy ratios.

Q. What mechanistic insights explain the role of K₂CO₃ in synthesizing this compound?

- Methodological Answer : K₂CO₃ acts as a base to deprotonate hydroxyl groups, facilitating nucleophilic attack by 4-chlorobenzyl chloride. Solvent polarity (e.g., ethanol) enhances ion-pair stabilization. Kinetic studies (varying base concentration/reactant ratios) can elucidate rate-determining steps and optimize yields .

Q. How should researchers address contradictions in yield data across synthetic protocols?

- Methodological Answer : Systematic comparison of variables (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) is critical. For example, replacing ethanol with DMF may alter reaction kinetics. Purity discrepancies are resolved via HPLC-MS to identify by-products (e.g., unreacted 4-chlorobenzyl chloride) .

Q. What biological assays are suitable for evaluating this compound’s neuropharmacological potential?

- Methodological Answer :

- In Vitro : Receptor binding assays (e.g., opioid or GABA receptors) using radiolabeled ligands.

- In Vivo : Behavioral studies (e.g., tail-flick test for analgesia) in rodent models, with dose-response curves to assess efficacy .

Q. What advanced synthetic strategies can improve regioselectivity in this compound derivatives?

- Methodological Answer : Transition-metal catalysis (e.g., Pd/Cu) enables C–H functionalization for regioselective substitutions. Microwave-assisted synthesis reduces reaction times and minimizes side products. Computational modeling (DFT) predicts reactive sites and guides ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.